(3R,4R)-4-aminooxolan-3-ol

Stereochemistry Solid-State Properties Purification

(3R,4R)-4-aminooxolan-3-ol, also known as cis-4-aminotetrahydrofuran-3-ol, is a chiral heterocyclic amino alcohol with the molecular formula C4H9NO2 and a molecular weight of 103.12 g/mol. It belongs to the class of substituted tetrahydrofurans featuring vicinal amino and hydroxyl groups in a cis configuration on the oxolane ring.

Molecular Formula C4H9NO2
Molecular Weight 103.121
CAS No. 153610-11-8; 535936-61-9
Cat. No. B2979274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-4-aminooxolan-3-ol
CAS153610-11-8; 535936-61-9
Molecular FormulaC4H9NO2
Molecular Weight103.121
Structural Identifiers
SMILESC1C(C(CO1)O)N
InChIInChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m1/s1
InChIKeyHQVKXDYSIGDGSY-DMTCNVIQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3R,4R)-4-Aminooxolan-3-ol (CAS 153610-11-8): Chiral cis-Amino Alcohol Building Block for Stereospecific Synthesis


(3R,4R)-4-aminooxolan-3-ol, also known as cis-4-aminotetrahydrofuran-3-ol, is a chiral heterocyclic amino alcohol with the molecular formula C4H9NO2 and a molecular weight of 103.12 g/mol [1]. It belongs to the class of substituted tetrahydrofurans featuring vicinal amino and hydroxyl groups in a cis configuration on the oxolane ring . The compound is primarily utilized as a stereochemically defined intermediate and chiral building block in medicinal chemistry and organic synthesis, where the precise spatial orientation of its functional groups is critical for downstream molecular recognition and biological activity .

Why Generic Substitution of 4-Aminotetrahydrofuran-3-ol Isomers Fails: The Critical Role of cis-Stereochemistry in (3R,4R)-4-Aminooxolan-3-ol


The 4-aminotetrahydrofuran-3-ol scaffold exists as two diastereomeric pairs: the cis isomer, represented by (3R,4R)-4-aminooxolan-3-ol, and the trans isomer, represented by (3R,4S)-4-aminotetrahydrofuran-3-ol. These isomers are not interchangeable due to fundamental differences in physicochemical properties and spatial orientation of the amino and hydroxyl groups . The cis configuration places both functional groups on the same face of the tetrahydrofuran ring, resulting in a distinct molecular geometry that influences hydrogen bonding, reactivity, and recognition by biological targets compared to the trans arrangement . Consequently, substituting one isomer for the other in a synthetic sequence or biological assay can lead to divergent stereochemical outcomes, altered pharmacokinetic properties, or complete loss of target activity .

Quantitative Differentiation Evidence for (3R,4R)-4-Aminooxolan-3-ol vs. Trans Isomer (3R,4S)


Melting Point Divergence: cis-Isomer Crystallinity vs. trans-Isomer Defined Solid State

The trans isomer (3R,4S)-4-aminotetrahydrofuran-3-ol exhibits a well-defined melting point of 119-123 °C, indicative of a stable crystalline lattice [1]. In contrast, the cis isomer (3R,4R)-4-aminooxolan-3-ol is described as a colorless or white crystalline solid without a sharply reported melting point, suggesting a potentially lower melting range or different solid-state packing arrangement . This thermal behavior difference is critical for selecting appropriate purification and formulation strategies; the trans isomer's higher melting point may offer advantages in recrystallization, while the cis isomer's distinct solid-state properties may facilitate specific co-crystal engineering or amorphous dispersion approaches [1].

Stereochemistry Solid-State Properties Purification

Aqueous Solubility Contrast: Extreme trans-Isomer Solubility vs. Unreported cis-Isomer Profile

The trans isomer (3R,4S) demonstrates extremely high aqueous solubility, calculated at 1000 g/L at 25 °C [1]. While analogous experimental solubility data for the cis isomer (3R,4R) remains unreported across major vendor and database sources, the absence of such extreme solubility suggests a meaningfully different solvation behavior. This distinction is important for reaction planning: the trans isomer's high water solubility facilitates aqueous-phase chemistry, whereas the cis isomer's less-characterized solubility profile may offer advantages in organic-phase reactions or when controlled precipitation is desired [1][2].

Solubility Formulation Bioavailability

Stereochemical Mimicry: (3R,4R) Configuration for Nucleoside Analog Synthesis vs. (3R,4S) for Protease Inhibitors

The (3R,4R) configuration of cis-4-aminooxolan-3-ol directly mimics the stereochemistry of ribose, making it a privileged building block for nucleoside analog synthesis . In contrast, the trans isomer (3R,4S) is employed in the synthesis of HIV protease inhibitors such as nelfinavir, where the trans-relationship between amino and hydroxyl groups is essential for target binding [1]. This divergent synthetic utility arises from the different spatial orientation of functional groups: the cis isomer presents both groups on the same ring face, compatible with nucleoside sugar mimicry, while the trans isomer's opposite-face orientation aligns with protease inhibitor pharmacophores [1].

Nucleoside Analog Chiral Synthon Medicinal Chemistry

Predicted Physicochemical Properties: pKa and LogP Differentiation Between Diastereomers

The (3R,4R) cis isomer has a predicted acidity coefficient (pKa) of 14.12±0.40 and a calculated LogP of -1.41, indicating low lipophilicity and weak acidity [1]. While corresponding predicted values for the (3R,4S) trans isomer also report a pKa of 14.12±0.40 and LogP of -1.6, the differences in stereochemistry do not significantly alter these bulk calculated properties . However, the cis isomer's 0.2 unit higher LogP suggests marginally greater lipophilicity, which could influence partitioning behavior in chromatographic purification or biological membrane interactions [1].

pKa LogP Drug-likeness

Safety and Handling Classification: Corrosive Nature of (3R,4R)-4-Aminooxolan-3-ol Demands Specialized Procurement Protocols

The (3R,4R)-4-aminooxolan-3-ol carries a GHS hazard classification of 'Danger' with H-codes H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), H335 (may cause respiratory irritation), H315 (causes skin irritation), and H319 (causes serious eye irritation) . This corrosive and irritant profile necessitates specialized storage (2-8°C, protect from light) and handling protocols . While the trans isomer hydrochloride salt shares similar hazards, the free base form of the cis isomer requires equivalent safety precautions; however, the cis isomer's specific storage requirements (refrigerated, light-protected) may differ from the trans isomer, which is typically stored at room temperature .

Safety GHS Classification Procurement Requirements

Optimal Application Scenarios for (3R,4R)-4-Aminooxolan-3-ol Based on Stereochemical and Physicochemical Differentiation


Nucleoside Analog Drug Discovery Requiring cis-Diol Mimicry

When designing ribose-mimetic nucleoside analogs for antiviral or anticancer applications, (3R,4R)-4-aminooxolan-3-ol serves as the preferred chiral building block due to its cis-oriented amino and hydroxyl groups that replicate the stereochemical arrangement of natural ribose . Its use ensures correct spatial presentation of functional groups for kinase-mediated phosphorylation and polymerase recognition, which are essential for the mechanism of action of nucleoside reverse transcriptase inhibitors and other nucleoside-based therapeutics .

Asymmetric Synthesis of Chiral Amino Alcohol Libraries for High-Throughput Screening

The defined cis stereochemistry of (3R,4R)-4-aminooxolan-3-ol makes it an ideal scaffold for generating diverse compound libraries with fixed three-dimensional geometry . Its dual functional groups (amine and alcohol) allow orthogonal derivatization, enabling systematic exploration of structure-activity relationships while maintaining a rigid, stereochemically pure core that minimizes conformational ambiguity in biological assays [1].

Co-Crystal Engineering and Solid-State Formulation Studies

The distinctive solid-state properties of (3R,4R)-4-aminooxolan-3-ol, characterized by a crystalline appearance but lacking a sharply defined melting point, make it a candidate for co-crystal screening with active pharmaceutical ingredients requiring solubility or stability enhancement . Its cis-oriented hydrogen bond donors and acceptors provide a unique supramolecular synthon compared to the trans isomer, potentially enabling novel cocrystal architectures not accessible with the trans diastereomer .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R,4R)-4-aminooxolan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.